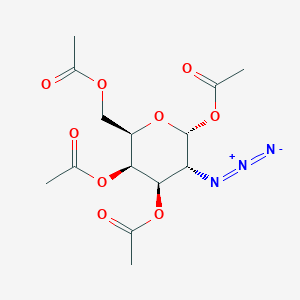

1,3,4,6-四-O-乙酰-2-叠氮-2-脱氧-A-D-半乳糖吡喃糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-a-D-galactopyranose, commonly known as TTA-GalNAc, is a highly versatile and indispensable chemical compound in the field of biomedicine owing to its potential use in multiple applications . Its acetylated glucose backbone, coupled with an azido functional group, renders it an invaluable precursor for synthesizing azido-sugars and glycoconjugates .

Synthesis Analysis

A new method which is quick and efficient has been developed for the preparation of this azido compound from 1,3,4,6-tetra-acetyl-2-benzyl-2-deoxy-β-glucopyranose . The 2-azido group both acts as a latent amine, latterly re-accessible by several reductive chemistries, and plays an important role in α-selective glycosylations .Molecular Structure Analysis

The molecular structure of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-A-D-galactopyranose is characterized by an acetylated glucose backbone and an azido functional group .Chemical Reactions Analysis

The 2-azido group in the compound acts as a latent amine, which can be re-accessed by several reductive chemistries . This group also plays an important role in α-selective glycosylations .Physical and Chemical Properties Analysis

The empirical formula of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-A-D-galactopyranose is C14H19N3O9 . More detailed physical and chemical properties could not be found in the search results.科学研究应用

合成糖胺聚糖 (GAGs)

1,3,4,6-四-O-乙酰-2-叠氮-2-脱氧-A-D-半乳糖吡喃糖: 是合成肝素样 GAGs 的重要中间体 . GAGs 是细胞外基质的重要组成部分,在细胞信号传导、增殖和修复中起着至关重要的作用。该化合物中的叠氮基团充当潜在的胺,可以转化为各种官能团,从而促进复杂 GAG 结构的合成。

糖缀合物疫苗的开发

该化合物已被用作 A 组脑膜炎奈瑟氏菌荚膜多糖重复单元三聚体的合成前体 . 这些三聚体用于免疫学实验,以开发糖缀合物疫苗,这对于诱导针对细菌感染的强免疫反应至关重要。

溶酶体标记探针

叠氮糖是创建特异性针对溶酶体的荧光探针的构建块 . 这些探针有助于研究溶酶体贮积病,并监测针对溶酶体功能的治疗干预措施的疗效。

α-选择性糖基化

1,3,4,6-四-O-乙酰-2-叠氮-2-脱氧-A-D-半乳糖吡喃糖的 2-叠氮基团在 α-选择性糖基化中起着重要作用 . 这是寡糖合成中的关键反应,其中糖苷键的方向对生物活性很重要。

叠氮糖的合成

作为广泛应用的生物医学化合物,它在叠氮糖的合成中起着关键作用 . 这些糖对于研究各种生物过程很重要,包括细胞粘附、细菌感染和免疫反应。

糖工程

该化合物用于糖工程,以修饰蛋白质和脂质上的聚糖结构 . 这种修饰可以改变治疗蛋白的物理性质、溶解度和稳定性,从而提高其疗效和保质期。

作用机制

- Role : It serves as a precursor for synthesizing azido-sugars and glycoconjugates, contributing to various biological processes .

- Changes : Water attacks the oxonium intermediate, resulting in the formation of 2,3,4,6-tetra-O-acetyl α- or β-glucopyranose .

- Downstream Effects : Proper glycosylation is essential for cell signaling, adhesion, and immune responses .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

安全和危害

未来方向

属性

IUPAC Name |

[(2R,3R,4R,5R,6R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGHBQJLEHAMKJ-RGDJUOJXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510700 |

Source

|

| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67817-30-5 |

Source

|

| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Oxazolo[4,5-b]pyridin-2-amine](/img/structure/B1316413.png)

![3H-Spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B1316415.png)

![3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1316416.png)

![Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate](/img/structure/B1316429.png)

![2-[(Methylamino)methylene]propanedinitrile](/img/structure/B1316435.png)